

1,2-Dimethylpiperazine: A Technical Guide for Chemical and Pharmaceutical Research

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Compound of Interest

Compound Name: 1,2-Dimethylpiperazine

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CAS Number: 25057-77-6[1][2] Molecular Formula: C₆H₁₄N₂[1][2]

This technical guide provides an in-depth overview of **1,2-dimethylpiperazine**, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of its derivatives, drawing from the broader landscape of piperazine-based medicinal chemistry.

Physicochemical and Spectral Data

While comprehensive experimental data for **1,2-dimethylpiperazine** is not extensively published, the following table summarizes its known physical properties and predicted spectral characteristics. The predicted spectral data is based on the analysis of its isomers, such as 1,4-dimethylpiperazine and 2,5-dimethylpiperazine, and general principles of spectroscopy.

Property	Value	Reference/Note
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless to light yellow liquid	Predicted
Boiling Point	151-152 °C	
Density	~0.855 g/cm ³	
Solubility	Soluble in water and organic solvents	Predicted based on isomers[3]
Predicted ¹ H NMR	Signals expected in the 2.0-3.0 ppm range for ring protons and 1.0-1.5 ppm for methyl protons.	Based on spectra of related compounds[4][5]
Predicted ¹³ C NMR	Signals for ring carbons anticipated in the 45-60 ppm range and methyl carbons around 15-20 ppm.	Based on spectra of related compounds[5][6]
Mass Spectrum (EI)	Molecular ion peak (M+) expected at m/z = 114, with fragmentation patterns corresponding to the loss of methyl and ethyl groups.	Based on spectra of related compounds[7]
IR Spectrum	C-H stretching bands around 2800-3000 cm ⁻¹ , C-N stretching in the 1000-1200 cm ⁻¹ region, and N-H bending (if present as a secondary amine) around 1600 cm ⁻¹ .	Based on general IR data[8]

Synthesis of 1,2-Dimethylpiperazine

A common route for the synthesis of **1,2-dimethylpiperazine** involves a two-step process starting from 4-N-Boc-2-methylpiperazine.[9] This method provides a clear pathway to the target molecule.

Experimental Protocol: Synthesis from 4-N-Boc-2-Methylpiperazine

Step 1: Reductive Amination

- Materials and Setup:
 - 4-N-Boc-2-methylpiperazine
 - Methanol
 - Acetic acid
 - Sodium cyanoborohydride
 - Round-bottom flask with a magnetic stirrer
 - Ice bath
- Procedure:
 - Dissolve 4-N-Boc-2-methylpiperazine in methanol in the round-bottom flask.
 - Cool the solution in an ice bath.
 - Add acetic acid to the solution to achieve a mildly acidic pH.
 - Slowly add sodium cyanoborohydride to the cooled solution.
 - Allow the reaction to stir at room temperature for 10 hours, with the temperature potentially rising to 80°C.[9]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by carefully adding water.
 - Extract the product with an organic solvent such as ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Boc Deprotection

- Materials and Setup:
 - The crude product from Step 1
 - Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA)
 - Round-bottom flask with a magnetic stirrer
- Procedure:
 - Dissolve the crude product from the previous step in dichloromethane.
 - Add trifluoroacetic acid to the solution and stir at room temperature for 1 hour.^[9]
 - Monitor the deprotection via TLC.
 - Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **1,2-dimethylpiperazine**.
 - The final product can be purified by distillation.

Biological Activities of Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.^{[3][10]} Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and

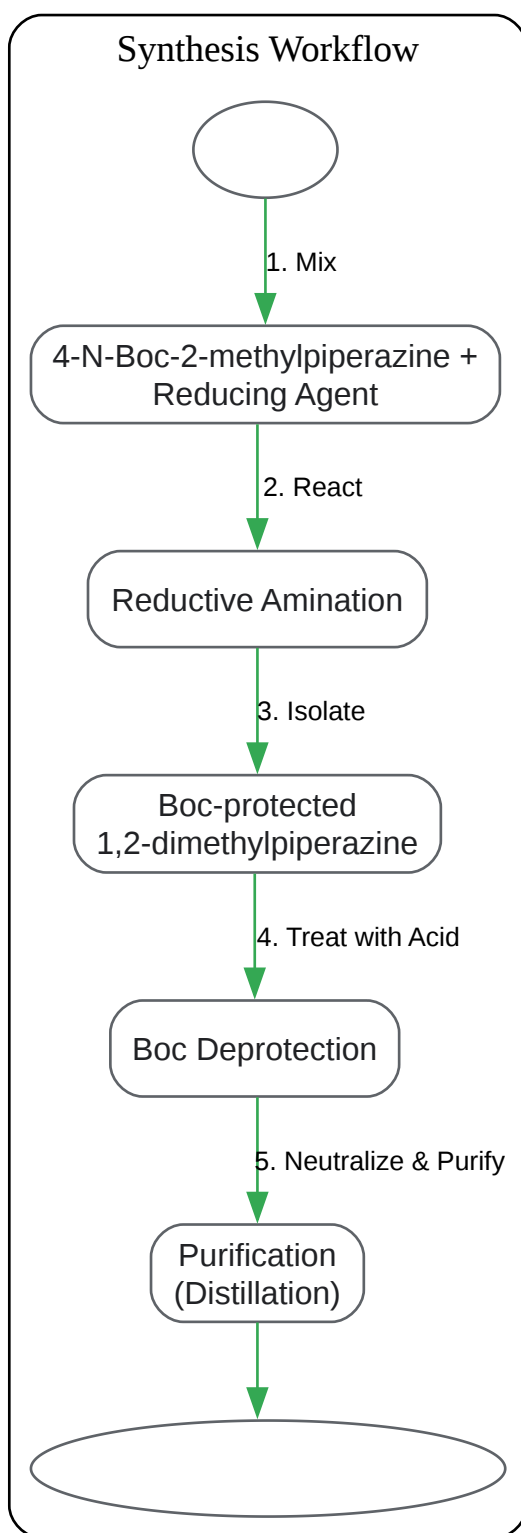
antipsychotic properties. While specific biological data for **1,2-dimethylpiperazine** derivatives are limited in the public domain, the known activities of other piperazine-containing molecules provide a strong rationale for its use as a scaffold in drug discovery.

Potential Therapeutic Applications:

- **Anticancer Activity:** Numerous piperazine derivatives have been investigated as anticancer agents.^{[11][12]} These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival.
- **Antimicrobial and Antifungal Activity:** The piperazine nucleus is a common feature in molecules with antibacterial and antifungal properties.^[13]
- **Antipsychotic and CNS Activity:** The structural properties of the piperazine ring make it a suitable component for ligands targeting central nervous system receptors, such as dopamine and serotonin receptors.

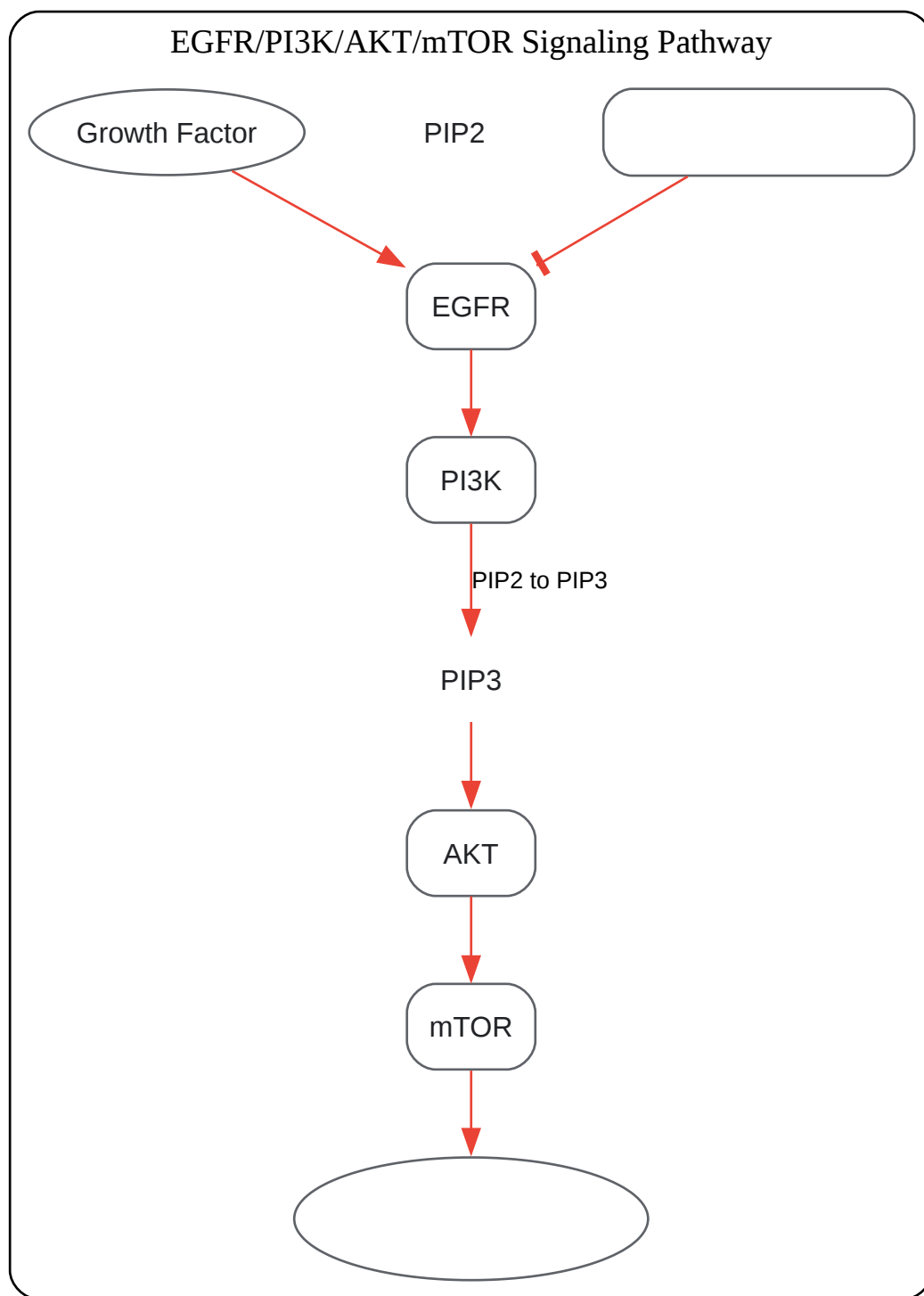
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative experimental workflow for the synthesis of piperazine derivatives and a key signaling pathway targeted by some piperazine-containing anticancer agents.



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*A generalized workflow for the synthesis of **1,2-dimethylpiperazine**.*



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The EGFR/PI3K/AKT/mTOR signaling pathway, a target for some anticancer piperazine derivatives.

In conclusion, **1,2-dimethylpiperazine** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate the biological activities of its derivatives, the extensive body of literature on the medicinal chemistry of piperazines provides a strong foundation for future drug discovery efforts centered around this scaffold.

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